molecular formula C10H24N2 B13388538 N-Butyl-N'-2-butyl ethylenediamine

N-Butyl-N'-2-butyl ethylenediamine

Cat. No.: B13388538
M. Wt: 172.31 g/mol
InChI Key: FCFKNPHNRJWRRH-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C10H24N2

Molecular Weight

172.31 g/mol

IUPAC Name

N'-butan-2-yl-N-butylethane-1,2-diamine

InChI

InChI=1S/C10H24N2/c1-4-6-7-11-8-9-12-10(3)5-2/h10-12H,4-9H2,1-3H3

InChI Key

FCFKNPHNRJWRRH-UHFFFAOYSA-N

Canonical SMILES

CCCCNCCNC(C)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of reactants to the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Butyl-N’-2-butyl ethylenediamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one of the butyl groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Various alkyl halides, under basic or acidic conditions.

Major Products:

    Oxidation: Corresponding amides or nitriles.

    Reduction: Primary amines.

    Substitution: Derivatives with different functional groups replacing the butyl group.

Scientific Research Applications

Chemistry:

    Catalysis: Used as a ligand in coordination chemistry and catalysis.

    Synthesis: Employed in the synthesis of complex organic molecules.

Biology:

    Bioconjugation: Utilized in the modification of biomolecules for research purposes.

Medicine:

    Drug Development: Investigated for potential use in drug development due to its ability to form stable complexes with metal ions.

Industry:

    Polymer Production: Used in the production of polymers and resins.

    Corrosion Inhibitors: Acts as a corrosion inhibitor in various industrial applications.

Mechanism of Action

The mechanism by which N-Butyl-N’-2-butyl ethylenediamine exerts its effects involves its ability to form stable complexes with metal ions. This property is utilized in catalysis and coordination chemistry. The molecular targets include metal ions, and the pathways involved are primarily related to the stabilization of these ions in various chemical environments .

Comparison with Similar Compounds

Ethylenediamine derivatives are widely studied for their versatility in catalysis, pharmaceuticals, and materials science. Below is a detailed comparison of N-butyl-N'-2-butyl ethylenediamine with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.

Structural and Substituent Analysis
Compound Name CAS Number Substituents Molecular Formula Molecular Weight
This compound Not provided n-Butyl, 2-butyl C₁₀H₂₂N₂ 170.30*
N-Butyl-N'-cyclopropyl ethylenediamine 886503-53-3 n-Butyl, cyclopropyl C₉H₂₀N₂ 156.27
N-Butyl-N'-isopropyl ethylenediamine 886503-66-8 n-Butyl, isopropyl C₉H₂₂N₂ 156.27
N,N'-Dibenzylethylenediamine 1538-09-6 Benzyl (aromatic) C₁₆H₂₀N₂ 240.34
N,N'-Bis(2-aminobenzal)ethylenediamine 4408-47-3 2-aminobenzal (aromatic) C₁₆H₁₈N₄ 266.35

Key Observations :

  • Branching vs. Cyclic Substituents : The 2-butyl group in the target compound introduces greater steric hindrance compared to the cyclopropyl or isopropyl groups in related derivatives. This may reduce its nucleophilicity but enhance selectivity in catalytic reactions .
  • Aromatic vs. Aliphatic Substituents : Aromatic derivatives (e.g., N,N'-dibenzylethylenediamine) exhibit higher lipophilicity and are often used in pharmaceutical formulations (e.g., penicillin salts) , whereas aliphatic derivatives are preferred in solvent-free catalytic systems due to their lower toxicity .
Physicochemical Properties
Property This compound N-Butyl-N'-cyclopropyl ethylenediamine N,N'-Dibenzylethylenediamine
Melting Point (°C) Not reported Not reported 325 (decomposition)
Boiling Point (°C) Not reported Not reported 340
Solubility Likely polar aprotic solvents* Likely polar aprotic solvents* Low in water, high in organics
Stability Stable under inert conditions* Stable under inert conditions* Decomposes at 230°C

Notes:

  • Data for the target compound are inferred from analogs. For example, ethylenediamine salts with aliphatic substituents typically exhibit higher thermal stability than aromatic derivatives .
  • The absence of aromatic rings in the target compound likely improves its compatibility with green chemistry protocols compared to benzyl-containing analogs .

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